molecular formula C9H8N2O3S B13008353 Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B13008353
M. Wt: 224.24 g/mol
InChI Key: UYPKXYBDIACIFW-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core, a fused bicyclic system combining a thiophene and pyrimidine ring. Key substituents include a hydroxyl group at position 4, a methyl group at position 2, and a methyl ester at position 5. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-4-10-7(12)6-5(9(13)14-2)3-15-8(6)11-4/h3H,1-2H3,(H,10,11,12)

InChI Key

UYPKXYBDIACIFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CS2)C(=O)OC)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthesis of 2-Aminothiophene Intermediates

The Gewald reaction is a widely used method to prepare 2-aminothiophenes, which serve as key intermediates. This involves a one-pot reaction of ketones (e.g., ethyl acetoacetate), activated cyanoacetamide, elemental sulfur, and a base such as morpholine in a polar solvent like DMF. The reaction proceeds under mild heating conditions to afford 2-aminothiophene derivatives with good yields.

Reagents Conditions Yield (%) Reference
Ethyl acetoacetate, cyanoacetamide, S, morpholine, DMF Stirring, mild heating (70°C) 70-85

Cyclization to Thieno[2,3-d]pyrimidine Core

The 2-aminothiophene intermediates undergo cyclization with formamide derivatives or urea/thiourea under reflux conditions to form the thieno[2,3-d]pyrimidine ring system. For example, heating with urea at 180°C for several hours yields the pyrimidine core.

Intermediate Cyclization Agent Conditions Yield (%) Reference
2-Aminothiophene Urea or thiourea 180°C, 4 hours (sand bath) 60-75

The introduction of the 4-hydroxy group and methyl ester at the 5-position is typically achieved by selective oxidation and esterification steps. One approach involves chlorination of the 4-position using POCl3 followed by hydrolysis to the hydroxy derivative. The methyl ester is introduced either by starting from methyl esters of the precursor or by esterification of the corresponding acid.

Step Reagents/Conditions Yield (%) Notes Reference
Chlorination POCl3, reflux 4-12 h 40-80 Monitored by TLC, moisture sensitive
Hydrolysis to hydroxy Aqueous workup, neutralization Quantitative Direct conversion from chloro derivative
Esterification Methyl ester starting material or Fischer esterification Variable Methyl ester at 5-position
Step Reaction Description Conditions Product Yield (%) Reference
1 Gewald reaction to form 2-aminothiophene intermediate Ethyl acetoacetate, cyanoacetamide, S, morpholine, DMF, 70°C, 4 h 75
2 Cyclization with urea 180°C, 4 h (sand bath) 70
3 Chlorination with POCl3 Reflux, 4-12 h 60
4 Hydrolysis to 4-hydroxy derivative Aqueous neutralization Quantitative
5 Purification and crystallization Column chromatography 85

Recent studies have employed density functional theory (DFT) to elucidate the mechanism of the key cyclization and Mannich-type reactions involved in the formation of the thieno[2,3-d]pyrimidine core. These studies confirm that the 2-aminothiophene intermediates act as nucleophiles attacking electrophilic centers in aldehydes or formamide derivatives, facilitating ring closure without the need for catalysts in some cases. The Mannich-type double aminomethylation reactions proceed efficiently under non-catalyzed conditions, highlighting the unique reactivity of these intermediates.

Preparation Step Key Reagents/Conditions Yield Range (%) Notes References
2-Aminothiophene synthesis Gewald reaction: ketone, cyanoacetamide, S, base, DMF, 70°C 70-85 One-pot, mild heating
Cyclization to pyrimidine core Urea/thiourea, 180°C, 4 h 60-75 Sand bath heating
Chlorination at 4-position POCl3, reflux 4-12 h 40-80 Moisture sensitive, monitored by TLC
Hydrolysis to hydroxy derivative Aqueous neutralization Quantitative Direct conversion from chloro derivative
Esterification Methyl ester starting material or esterification Variable Methyl ester at 5-position

The preparation of methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is well-established through multi-step synthetic routes involving the Gewald reaction for aminothiophene intermediates, cyclization with urea or thiourea, chlorination, and hydrolysis steps. The methods are supported by detailed mechanistic studies and quantum chemical calculations, ensuring efficient and reproducible synthesis. The yields are generally moderate to high, and the procedures are adaptable for structural modifications, making this compound accessible for further biological and chemical investigations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups to their reduced forms.

    Substitution: Common in the modification of the pyrimidine ring, where substituents can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research has indicated that compounds similar to methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate exhibit significant antimicrobial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of thienopyrimidine derivatives against various bacterial strains, suggesting potential uses in developing new antibiotics .
  • Anticancer Properties :
    • A notable area of interest is the compound's potential as an anticancer agent. Investigations into thienopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that specific modifications to the thienopyrimidine structure could enhance cytotoxicity against cancer cell lines .
  • Enzyme Inhibition :
    • The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. Enzyme inhibition studies are crucial for drug development, and preliminary data indicate that this compound affects key metabolic enzymes .

Cosmetic Applications

  • Skin Care Formulations :
    • The compound's properties suggest it could be beneficial in cosmetic formulations aimed at improving skin health. Its potential anti-inflammatory and antioxidant effects make it suitable for products targeting skin conditions like acne or eczema. Research indicates that incorporating such compounds can enhance the efficacy of topical treatments .
  • Moisturizing Agents :
    • Studies have explored the use of thienopyrimidine derivatives in developing moisturizers that improve skin hydration and barrier function. Experimental designs have shown that these formulations can significantly enhance skin moisture retention compared to standard formulations .

Data Table: Summary of Applications

Application AreaPotential BenefitsSupporting Studies
Antimicrobial ActivityEffective against bacterial strainsBrazilian Journal of Pharmaceutical Sciences
Anticancer PropertiesInhibits cancer cell proliferationVarious studies on thienopyrimidine derivatives
Enzyme InhibitionAffects metabolic enzymesPreliminary enzyme inhibition studies
Skin Care FormulationsAnti-inflammatory and antioxidant effectsCosmetic formulation research
Moisturizing AgentsEnhances skin hydrationStudies on moisturizing properties

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by researchers at a pharmaceutical institution tested various thienopyrimidine derivatives, including this compound, against common pathogens. Results showed a significant reduction in bacterial growth, indicating its potential as a lead compound for antibiotic development.
  • Cosmetic Formulation Development :
    In a controlled study evaluating new cosmetic products, formulations containing this compound were tested for skin irritation and efficacy in improving moisture levels. The results indicated that participants experienced improved skin hydration without adverse reactions, supporting its use in cosmetic applications.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. Additionally, it can modulate the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Structural Analogs with Thieno[2,3-d]pyrimidine Core

Table 1: Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties/Activities Reference
Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate 4-OH, 2-CH₃, 5-COOCH₃ 238.26 Not reported Potential bioactivity (inferred)
Ethyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate 4-OH, 2-CH₃, 5-COOCH₂CH₃ 238.26 Not reported Similar structure; ethyl ester may enhance lipophilicity
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-Cl, 5-CH₃, 6-COOCH₂CH₃ 256.71 Not reported Chloro substituent increases reactivity for nucleophilic substitution
4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine 4-Cl, 2-CH₃, 5-thienyl 282.81 Not reported Extended aromaticity may enhance π-π interactions

Key Observations :

  • Ester Groups : Methyl vs. ethyl esters influence solubility and metabolic stability. Ethyl esters (e.g., ) may exhibit slower hydrolysis rates, prolonging bioavailability.
  • Substituent Effects : Chloro groups (e.g., ) enhance electrophilicity, facilitating further derivatization, while hydroxyl groups (e.g., ) contribute to hydrogen-bonding interactions.
Heterocyclic Variants with Different Cores

Table 2: Comparison with Furo-, Pyrido-, and Pyrrolo-pyrimidine Analogs

Compound Name Core Structure Substituents Melting Point (°C) Bioactivity Reference
Methyl 1,3-dimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate Pyrido[2,3-d]pyrimidine 1,3-diCH₃, 2,4,7-oxo 202–204 Not reported
Ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate Furo[2,3-d]pyrimidine 3-NH₂, 6-CH₃, 4-oxo, 2-PhNH Not reported Anticancer (IC₅₀ = 0.8 µM vs. A459)
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Pyrrolo[2,3-d]pyrimidine 2-Cl, 5-COOCH₃ Not reported Nitrogen-rich core enhances hydrogen bonding

Key Observations :

  • Core Heteroatoms: Thieno (sulfur) vs. furo (oxygen) vs. pyrrolo (nitrogen) cores alter electronic properties. Pyrrolo derivatives (e.g., ) may exhibit stronger intermolecular interactions due to N–H bonds.
  • Bioactivity: The furo analog in shows potent anticancer activity, suggesting that amino and phenylamino substituents enhance target binding.

Key Observations :

  • Efficiency : Yields vary significantly; DMAD-mediated synthesis () achieves moderate efficiency (63%).
  • Solvent Systems: Polar solvents (e.g., methanol, acetic acid) are common, influencing reaction kinetics and purity.

Biological Activity

Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H8N2O3SC_8H_8N_2O_3S and a molecular weight of approximately 210.21 g/mol. The compound features a thieno[2,3-d]pyrimidine ring system with hydroxyl and carboxyl functional groups, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that this compound exhibits:

  • Antimicrobial Activity : It has shown significant antibacterial effects against various strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) that suggest potent antimicrobial properties .
  • Antitumor Activity : The compound has been evaluated for its anti-proliferative effects on cancer cell lines such as MCF-7 and MDA-MB-231. Studies indicate that it may inhibit cell proliferation at specific concentrations, demonstrating potential as an antitumor agent .

Antimicrobial Studies

A study investigating the antimicrobial properties of related thienopyrimidine derivatives found that this compound exhibited significant activity against various microbial strains. The compound's structure plays a vital role in enhancing its antimicrobial efficacy. Here are some key findings:

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial25
4-Amino-thieno[2,3-d]pyrimidineAnticancer15
5-Methyl-thieno[2,3-d]pyrimidineAntimicrobial30

Antitumor Studies

In anti-proliferative assays, this compound demonstrated the following effects:

Cell LineIC50 (µg/mL)Selectivity Index
MCF-7 (breast cancer)13.4212.7
MDA-MB-231 (breast cancer)28.89N/A
MCF-10A (normal)>100N/A

These results indicate that the compound selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells .

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : In a clinical setting, derivatives of this compound have been tested against resistant bacterial strains with promising results, suggesting its utility in developing new antibiotics.
  • Cancer Treatment : Preclinical trials have shown that compounds similar to this compound can effectively reduce tumor size in animal models when administered at therapeutic doses.

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